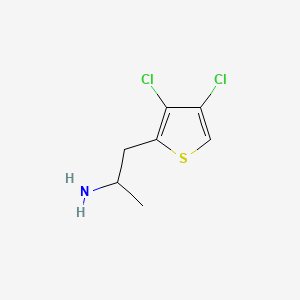![molecular formula C8H10ClN3 B12819191 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride CAS No. 1955494-06-0](/img/structure/B12819191.png)
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is a heterocyclic compound with a molecular weight of 147.18 g/mol . It is commonly used in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
7-Azaindole: Another heterocyclic compound used in pharmaceutical research.
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of targeted therapies and advanced materials .
Propiedades
Número CAS |
1955494-06-0 |
|---|---|
Fórmula molecular |
C8H10ClN3 |
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H |
Clave InChI |
VQJMBGZUMUINTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CN2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


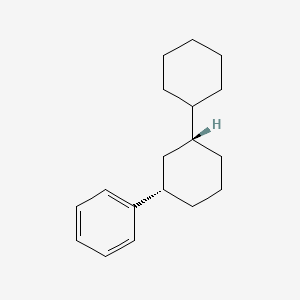
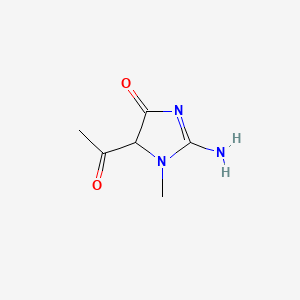


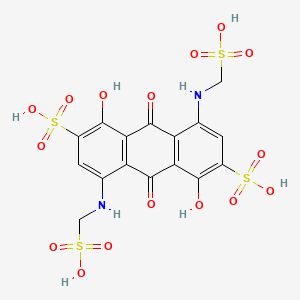
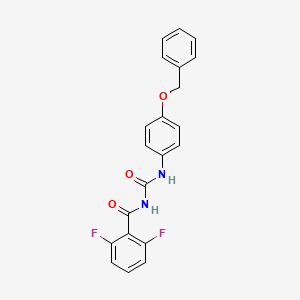
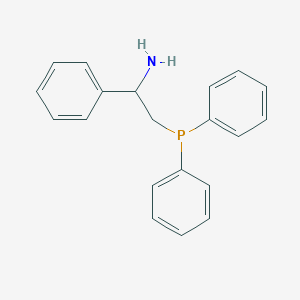
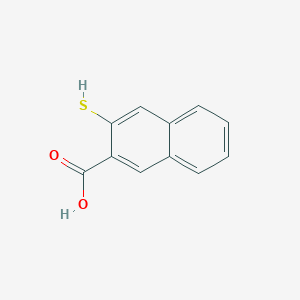

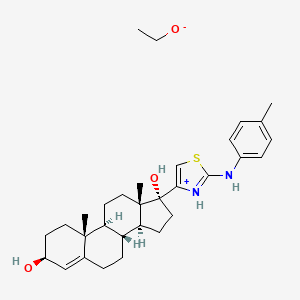
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

